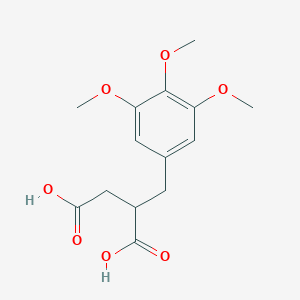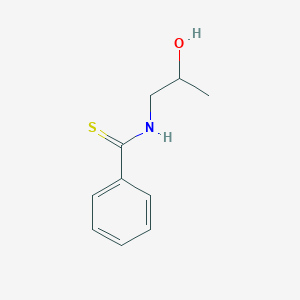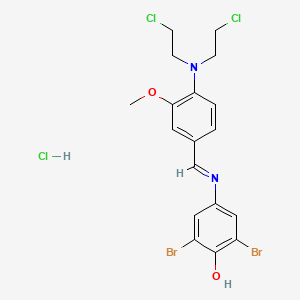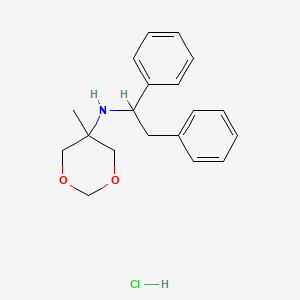![molecular formula C22H24N2O6 B14004249 1-[(Benzyloxy)carbonyl]prolyltyrosine CAS No. 19669-37-5](/img/structure/B14004249.png)
1-[(Benzyloxy)carbonyl]prolyltyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid is a complex organic compound that features a hydroxyphenyl group, a pyrrolidine ring, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the hydroxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Synthesis of the pyrrolidine ring: This step might involve cyclization reactions starting from appropriate amine precursors.
Coupling reactions: The hydroxyphenyl and pyrrolidine components are then coupled using peptide bond formation techniques, often involving carbodiimide reagents.
Final modifications: Protecting groups are removed, and the final propanoic acid moiety is introduced.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The aromatic ring can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation products: Quinones.
Reduction products: Alcohols.
Substitution products: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying enzyme interactions.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-hydroxyphenyl)propanoic acid: Lacks the pyrrolidine and phenylmethoxycarbonyl groups.
2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid: Lacks the hydroxyphenyl group.
Uniqueness
The unique combination of the hydroxyphenyl group, pyrrolidine ring, and propanoic acid moiety in 3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid provides distinct chemical properties and potential biological activities that are not found in simpler analogs.
Propiedades
Número CAS |
19669-37-5 |
|---|---|
Fórmula molecular |
C22H24N2O6 |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C22H24N2O6/c25-17-10-8-15(9-11-17)13-18(21(27)28)23-20(26)19-7-4-12-24(19)22(29)30-14-16-5-2-1-3-6-16/h1-3,5-6,8-11,18-19,25H,4,7,12-14H2,(H,23,26)(H,27,28) |
Clave InChI |
QQCLTISFJWQWFL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14004174.png)
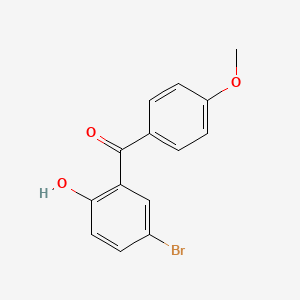
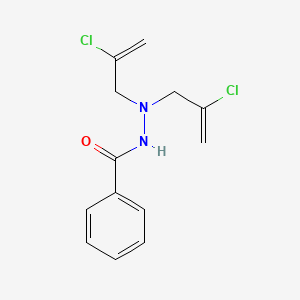
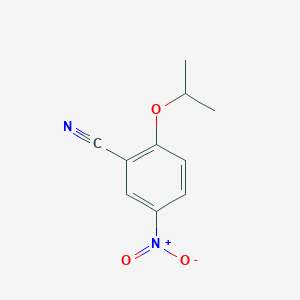

![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
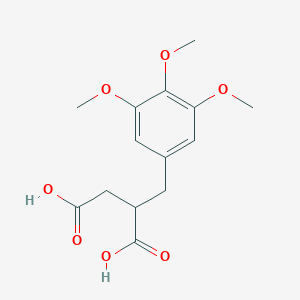
![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)
